molecular formula C19H16N4O7 B11702016 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-nitrophenoxy)acetyl]propanehydrazide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-nitrophenoxy)acetyl]propanehydrazide

Cat. No.: B11702016
M. Wt: 412.4 g/mol
InChI Key: OYMPMZJWXKTNSE-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-[(4-nitrophenoxy)acetyl]propanehydrazide is a complex organic compound that features a unique combination of functional groups, including an isoindole, a nitrophenoxy group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-[(4-nitrophenoxy)acetyl]propanehydrazide typically involves multiple steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenol reacts with an appropriate halide derivative of the isoindole.

    Formation of the Hydrazide Linkage: The final step involves the reaction of the intermediate with hydrazine or a hydrazide derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole and hydrazide moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include oxidized derivatives of the isoindole or hydrazide groups.

    Reduction: The primary product of reduction is the corresponding amine derivative.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-[(4-nitrophenoxy)acetyl]propanehydrazide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitrophenoxy and hydrazide groups could play crucial roles in binding to the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • 1-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(4-nitrophenyl)urea

Uniqueness

The uniqueness of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-[(4-nitrophenoxy)acetyl]propanehydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitrophenoxy and hydrazide groups, along with the isoindole core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H16N4O7

Molecular Weight

412.4 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N'-[2-(4-nitrophenoxy)acetyl]propanehydrazide

InChI

InChI=1S/C19H16N4O7/c24-16(9-10-22-18(26)14-3-1-2-4-15(14)19(22)27)20-21-17(25)11-30-13-7-5-12(6-8-13)23(28)29/h1-8H,9-11H2,(H,20,24)(H,21,25)

InChI Key

OYMPMZJWXKTNSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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